molecular formula C5H3Cl2IN2S B1509112 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine CAS No. 917895-51-3

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Cat. No.: B1509112
CAS No.: 917895-51-3
M. Wt: 320.97 g/mol
InChI Key: CSALCFDNQLMLGG-UHFFFAOYSA-N
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Description

“4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine” is a compound with the empirical formula C5H3Cl2IN2S . It is a heterocyclic compound and is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “4,6-Dichloro-2-(methylthio)pyrimidine” involves a four-step reaction process: nitrification, cyclization, methylation, and chlorination . The nitrification reagent used in the first step is concentrated nitric acid or fuming nitric acid. In the second step, a pyrimidine heterocyclic compound is formed with thiourea under the action of sodium alcoholate. The methylation reagent in the third step is dimethyl sulfate, and the chlorination reagent in the fourth step is phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CSc1nc(Cl)c(I)c(Cl)n1 . The InChI key for this compound is CSALCFDNQLMLGG-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4,6-Dichloro-2-(methylthio)pyrimidine” reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 101-106 °C . It has a molecular weight of 320.97 .

Scientific Research Applications

Nonlinear Optical Material Study

An Analysis of Structural and Spectroscopic Signatures, The Reactivity Study of Synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine : This study demonstrates the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine. The research highlights its potential as a third-order nonlinear optical material, emphasizing the detailed investigation of its molecular and electronic structure through spectroscopic studies and quantum chemical calculations. The findings suggest its suitability for nonlinear optical devices like optical limiting and optical switching, based on its linear and nonlinear optical properties (Murthy et al., 2019).

Heterocyclic Chemistry and Synthesis

Synthesis of 1,3-Disubstituted Pyrimido-pyrimidinedithiones : This research outlines the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The study showcases the significance of these compounds in chemotherapeutic applications, providing a new pathway for the synthesis of heterocycles under mild conditions (Snieckus & Guimarães, 2014).

Antimicrobial Evaluation

Synthesis and Antimicrobial Evaluation of Some New Pyrimidines and Condensed Pyrimidines : This research explores the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with various reagents to synthesize new pyrimidine derivatives with potential antimicrobial activity. The study evaluates these compounds against a range of Gram-positive and Gram-negative bacteria, indicating their significance in developing new antimicrobial agents (Abdelghani et al., 2017).

Optical and Electronic Structure Analysis

Structural Parameters, Electronic, Linear and Nonlinear Optical Exploration of Thiopyrimidine Derivatives : Focusing on the pyrimidine ring's importance in DNA and RNA, this study investigates the optical and electronic structures of phenyl pyrimidine derivatives synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The research provides insights into their nonlinear optical (NLO) properties, supporting their applications in medicine and NLO fields (Hussain et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, do not induce vomiting and seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound exhibits a dose-dependent response, with significant toxicity observed at concentrations exceeding a certain threshold .

Properties

IUPAC Name

4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2IN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSALCFDNQLMLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731887
Record name 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917895-51-3
Record name 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917895-51-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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